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molecular formula C8H6BrClO2 B3040439 2-(3-Bromo-5-chlorophenyl)acetic acid CAS No. 202001-01-2

2-(3-Bromo-5-chlorophenyl)acetic acid

Cat. No. B3040439
M. Wt: 249.49 g/mol
InChI Key: KPKHJMMYGGQPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067445B2

Procedure details

2-(3-Bromo-5-chloro-phenyl)-malonic acid dimethyl ester (19 g, 59 mmol) in MeOH (500 mL) was treated with 1N aqueous NaOH (237 mL, 237 mmol) at 50° C. for 1.5 hours. The mixture was concentrated, and the residue was acidified and extracted twice with EtOAc. The combined organic layers were dried, filtered, and concentrated to give the title compound.
Name
2-(3-Bromo-5-chloro-phenyl)-malonic acid dimethyl ester
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
237 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH:4]([C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([Br:16])[CH:10]=1)C(OC)=O.[OH-].[Na+]>CO>[Br:16][C:11]1[CH:10]=[C:9]([CH2:4][C:3]([OH:17])=[O:2])[CH:14]=[C:13]([Cl:15])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-(3-Bromo-5-chloro-phenyl)-malonic acid dimethyl ester
Quantity
19 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=CC(=CC(=C1)Cl)Br)=O
Name
Quantity
237 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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